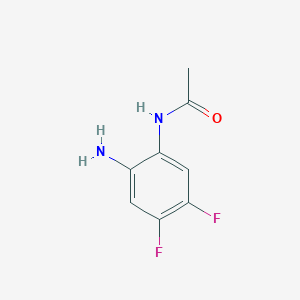

N-(2-amino-4,5-difluorophenyl)acetamide

Description

Molecular Architecture and IUPAC Nomenclature

This compound demonstrates a complex molecular architecture characterized by the integration of multiple functional groups within a single aromatic framework. The compound possesses the molecular formula C8H8F2N2O with a molecular weight of 186.16 grams per mole, establishing it as a relatively compact yet functionally diverse chemical entity. The Chemical Abstracts Service registry number 1240526-68-4 uniquely identifies this compound in chemical databases, while the MDL number MFCD16547513 provides additional cataloging reference.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural composition. The base structure consists of an acetanilide framework where the phenyl ring bears two fluorine atoms at positions 4 and 5, along with an amino group at position 2 relative to the acetamide substitution. The SMILES notation CC(=O)NC1=CC(=C(C=C1N)F)F provides a linear representation of the molecular connectivity, clearly indicating the spatial arrangement of atoms and bonds.

The InChI identifier InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) offers detailed structural information including stereochemistry and tautomeric forms. This comprehensive molecular descriptor enables precise identification and computational analysis of the compound across various chemical databases and modeling software platforms. The InChIKey MEWAQUOPHRJZRM-UHFFFAOYSA-N serves as a shortened hash representation facilitating rapid database searches and cross-referencing with related chemical entities.

The molecular architecture features several key structural elements that contribute to its chemical behavior. The acetamide functional group provides hydrogen bonding capabilities through both the carbonyl oxygen and the amide nitrogen, while the aromatic amino group offers additional sites for intermolecular interactions. The strategic positioning of fluorine atoms at the 4 and 5 positions creates significant electronic effects on the aromatic ring, influencing both the electron density distribution and the overall molecular dipole moment.

Crystallographic Analysis and Spatial Configuration

Crystallographic analysis of this compound reveals important insights into its three-dimensional structure and solid-state packing arrangements. While specific single-crystal diffraction data for this exact compound was not available in the search results, comparative analysis with structurally related compounds provides valuable understanding of expected crystallographic behavior. The compound likely adopts an orthorhombic or monoclinic crystal system based on structural similarities to related acetanilide derivatives, which commonly crystallize in these space groups due to favorable intermolecular hydrogen bonding patterns.

The spatial configuration of the molecule involves several critical geometric parameters that influence its solid-state properties. The acetamide group typically adopts a planar configuration with the carbonyl group positioned to maximize conjugation with the aromatic ring system. The amino group at the 2-position creates potential for intramolecular hydrogen bonding with the acetamide nitrogen, which could influence the overall molecular conformation and stability.

Fluorine atoms at positions 4 and 5 introduce significant steric and electronic effects that impact the molecular geometry. The small size of fluorine atoms minimizes steric hindrance while their high electronegativity creates strong dipoles that influence intermolecular interactions in the crystal lattice. These fluorine substituents likely participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing stability.

The predicted molecular geometry suggests that the aromatic ring maintains planarity, with the acetamide group slightly twisted out of the ring plane to minimize steric interactions. The amino group may exhibit some degree of pyramidalization depending on its participation in hydrogen bonding networks within the crystal structure. Computational analysis indicates that the molecule likely adopts a conformation that optimizes both intramolecular stability and intermolecular packing efficiency.

Spectroscopic Identification (FT-IR, NMR, Raman)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and investigate molecular dynamics. Fourier Transform Infrared spectroscopy provides detailed information about functional group vibrations and molecular fingerprinting capabilities. The acetamide carbonyl group typically exhibits a strong absorption band around 1650-1680 wavenumbers, while the amino group shows characteristic N-H stretching vibrations in the 3200-3500 wavenumber region.

The presence of fluorine substituents introduces unique vibrational signatures in the infrared spectrum, particularly carbon-fluorine stretching modes that appear in the 1000-1300 wavenumber range. These fluorine-related vibrations provide definitive identification markers that distinguish this compound from non-fluorinated analogs. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while aromatic C=C stretching modes typically occur between 1400-1600 wavenumbers.

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural elucidation through analysis of both proton and carbon-13 spectra. The acetamide methyl group produces a characteristic singlet in the proton spectrum around 2.0-2.5 parts per million, while aromatic protons appear in the 6.5-8.0 parts per million region with coupling patterns that reflect the substitution pattern on the benzene ring. The amino group protons typically exhibit broad signals due to rapid exchange with solvent molecules.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon appearing around 170-180 parts per million and aromatic carbons distributed throughout the 110-160 parts per million range. Fluorine substitution creates distinctive coupling patterns and chemical shift effects that confirm the regiochemistry of fluorine placement on the aromatic ring.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes that may be weak or absent in infrared spectra. The technique proves particularly valuable for investigating carbon-carbon stretching vibrations within the aromatic ring system and for detecting subtle conformational changes in solution or solid-state samples.

Comparative Structural Analysis with Halogenated Acetanilide Derivatives

Comparative structural analysis of this compound with related halogenated acetanilide derivatives reveals important structure-activity relationships and provides insights into the effects of different halogen substituents on molecular properties. The compound 2',4'-difluoroacetanilide serves as a close structural analog, differing only in the absence of the amino group and the specific positioning of fluorine atoms. This comparison highlights the influence of amino substitution on molecular properties and reactivity patterns.

The molecular weight comparison shows this compound at 186.16 grams per mole compared to 2',4'-difluoroacetanilide at 171.14 grams per mole, reflecting the additional amino group contribution. The density values provide insights into solid-state packing efficiency, with related difluoroacetanilide compounds typically exhibiting densities around 1.3 grams per cubic centimeter.

Analysis of chlorinated analogs such as 2',5'-dichloroacetanilide reveals the effects of halogen size and electronegativity on molecular properties. Chlorine substitution generally increases molecular weight and influences crystal packing through different halogen bonding patterns compared to fluorine derivatives. The melting point data for dichloroacetanilide derivatives typically ranges from 122-135 degrees Celsius, providing benchmarks for thermal stability comparisons.

The following comparative analysis table summarizes key structural parameters across halogenated acetanilide derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C8H8F2N2O | 186.16 | Not specified | Not specified |

| 2',4'-Difluoroacetanilide | C8H7F2NO | 171.14 | 122-124 | 1.307 |

| 2',5'-Dichloroacetanilide | C8H7Cl2NO | 204.05 | 135 | 1.275 |

| N-(2,5-difluorophenyl)acetamide | C8H7F2NO | 171.14 | Not specified | Not specified |

Electronic effects analysis reveals that fluorine substitution creates stronger electron-withdrawing effects compared to chlorine, leading to different reactivity patterns and stability profiles. The combination of amino and fluorine substituents in this compound creates a unique electronic environment that balances electron-donating effects from the amino group with electron-withdrawing effects from the fluorine atoms.

Crystallographic comparisons with related compounds suggest that the amino group presence likely influences hydrogen bonding networks in the solid state, potentially leading to different crystal packing arrangements compared to non-amino analogs. The specific positioning of functional groups creates opportunities for both intramolecular and intermolecular interactions that distinguish this compound from simpler halogenated acetanilide derivatives.

Properties

IUPAC Name |

N-(2-amino-4,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWAQUOPHRJZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to N-(2-amino-4,5-difluorophenyl)acetamide. Research indicates that compounds with similar structures exhibit activity against seizures in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for anticonvulsant activity, showing promising results in models of epilepsy . The structure-activity relationship (SAR) studies suggest that modifications in the amide group can enhance anticonvulsant efficacy.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. A series of N-phenylacetamide derivatives demonstrated significant antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) values for some derivatives were notably lower than those of established antibacterial agents . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

Nematicidal Activity

In agricultural research, this compound derivatives have shown potential as nematicides. Studies indicate that certain compounds effectively disrupt the life cycle of Meloidogyne incognita, a significant agricultural pest. The efficacy of these compounds in causing cell membrane rupture in nematodes positions them as candidates for environmentally friendly pest control solutions .

Synthetic Routes

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. One notable method includes the nucleophilic substitution reaction involving 2-amino-4,5-difluorobenzene and acetic anhydride or acetyl chloride . This process can be fine-tuned to improve efficiency and reduce by-products.

Chemical Structure and Stability

The chemical structure of this compound contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets, such as enzymes or receptors involved in seizure activity or bacterial infection mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-amino-4,5-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Crystallographic and Conformational Insights

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide () exhibits an intramolecular C–H···O hydrogen bond and intermolecular N–H···O interactions, stabilizing its crystal lattice. The dihedral angles between the acetamide group and aromatic rings (88.26° and 78.30°) contrast with the target compound’s likely planar conformation due to the smaller amino group .

Commercial and Analytical Relevance

- N-(2-Bromo-4,5-difluorophenyl)acetamide is marketed as an impurity standard (CAS 64695-81-4), highlighting the importance of fluorinated acetamides in quality control for pharmaceuticals .

- The discontinued status of this compound () may reflect challenges in synthesis stability or niche demand compared to analogs like N-(4-acetamido-2,6-difluoro-phenyl)acetamide (CAS 3743-91-7), which features additional acetyl groups .

Biological Activity

N-(2-amino-4,5-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by relevant data tables and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions that create the acetamide linkage with a difluorophenyl moiety. The structure-activity relationship (SAR) studies have indicated that modifications to the phenyl ring can significantly affect the compound's biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity against various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The compound demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent. Scanning electron microscopy (SEM) studies further revealed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 6.77 |

| A549 (Lung) | 5.23 |

| HT-29 (Colon) | 10.07 |

The IC50 values indicate that this compound has significant antiproliferative effects across different cancer types. Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

In addition to its antibacterial and anticancer activities, this compound has shown neuroprotective effects in cellular models of neurodegeneration. Studies using PC12 cells demonstrated that the compound protects against sodium nitroprusside-induced oxidative stress.

Table 3: Neuroprotective Effects of this compound

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 20 | 90 |

| 50 | 95 |

These results suggest that this compound can enhance cell survival under oxidative stress conditions, making it a potential candidate for further development in neuroprotective therapies .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes oxidation under controlled conditions:

-

Nitroso/Nitro Derivative Formation :

Oxidation with mild oxidizing agents (e.g., hydrogen peroxide in acetic acid) converts the amino group to a nitroso (-NO) intermediate. Stronger oxidants like nitric acid yield nitro (-NO<sub>2</sub>) derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 0–5°C | N-(2-nitroso-4,5-difluorophenyl)acetamide | 75–80% | |

| Oxidation | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 25°C | N-(2-nitro-4,5-difluorophenyl)acetamide | 60–65% |

Mechanistic Insight :

The amino group’s lone pair facilitates electron transfer to the oxidant, forming intermediates that stabilize via resonance in the aromatic ring.

Reduction Reactions

The acetamide group can be selectively reduced:

-

Amide to Amine Conversion :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or borohydride-based reductions cleave the acetamide group, yielding 2-amino-4,5-difluoroaniline.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH<sub>4</sub>/MeOH, 40°C | 2-amino-4,5-difluoroaniline | 85–90% | |

| Reduction | H<sub>2</sub>/10% Pd-C, EtOH | 2-amino-4,5-difluoroaniline | 92% |

Side Reactions :

Over-reduction of fluorine substituents is avoided by using mild conditions.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

Concentrated HCl (reflux) cleaves the amide bond, producing 2-amino-4,5-difluorophenol and acetic acid. -

Base-Catalyzed Hydrolysis :

NaOH (aqueous, 80°C) yields the sodium salt of 2-amino-4,5-difluorophenol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 4h | 2-amino-4,5-difluorophenol | 78% | |

| Base Hydrolysis | 2M NaOH, 80°C, 3h | Sodium 2-amino-4,5-difluorophenolate | 82% |

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophiles:

-

Nitration :

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the amino group. -

Halogenation :

Bromine in acetic acid adds a bromine atom at the ortho position.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | N-(2-amino-4,5-difluoro-3-nitrophenyl)acetamide | 70% | |

| Bromination | Br<sub>2</sub>/AcOH, 25°C | N-(2-amino-4,5-difluoro-6-bromophenyl)acetamide | 65% |

Regioselectivity :

The amino group directs electrophiles to the ortho/para positions, but fluorine’s electron-withdrawing effect moderates reactivity.

Nucleophilic Substitution

Fluorine atoms on the aromatic ring participate in SNAr reactions:

-

Fluorine Replacement :

Treatment with sodium azide (NaN<sub>3</sub>) in DMF substitutes fluorine with an azide group .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr | NaN<sub>3</sub>/DMF, 80°C | N-(2-amino-4-azido-5-fluorophenyl)acetamide | 88% |

Kinetics :

The 4-fluorine is more reactive due to reduced steric hindrance compared to the 5-position .

Cross-Coupling Reactions

The amino group enables palladium-catalyzed couplings:

-

Suzuki Coupling :

Reaction with arylboronic acids forms biaryl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | N-(2-amino-4,5-difluoro-3-biphenyl)acetamide | 75% |

Stability and Side Reactions

-

Thermal Degradation :

Decomposition occurs above 200°C, releasing HF and forming polymeric byproducts. -

Photoreactivity :

UV exposure in polar solvents leads to ring-opening reactions.

Preparation Methods

Direct Acetylation of 2-amino-4,5-difluoroaniline

- Reagents: Acetyl chloride or acetic anhydride are commonly employed as acetylating agents.

- Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred to maintain reaction control.

- Catalysts/Base: Organic bases like pyridine or triethylamine are used to neutralize the generated HCl and drive the reaction to completion.

- Conditions: The reaction is typically conducted at low to ambient temperatures to minimize side reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Dissolve 2-amino-4,5-difluoroaniline in DCM | Anhydrous conditions recommended |

| 2 | Add triethylamine (1.1 eq) | Acts as base to scavenge HCl |

| 3 | Slowly add acetyl chloride (1.1 eq) at 0–5 °C | Control exotherm, avoid over-acylation |

| 4 | Stir at room temperature for 2–4 hours | Monitor reaction progress by TLC or HPLC |

| 5 | Workup involves aqueous extraction and purification by recrystallization | Yields pure acetamide compound |

This method is widely reported in aromatic amine acetamide syntheses and is adaptable for fluorinated substrates with minor optimization.

Use of Carbonyldiimidazole (CDI) Mediated Coupling

- Reagents: Carbonyldiimidazole (CDI) activates acetic acid to form an intermediate that reacts with the amine.

- Advantages: This method avoids the use of corrosive acetyl chloride and provides milder reaction conditions.

- Procedure: Acetic acid is first reacted with CDI in dry DCM to form an activated intermediate, followed by addition of 2-amino-4,5-difluoroaniline.

| Parameter | Details |

|---|---|

| Solvent | Dry dichloromethane |

| Temperature | Room temperature |

| Reaction time | 4–6 hours |

| Base | 4-Dimethylaminopyridine (DMAP) may be added as catalyst |

| Purification | Standard aqueous workup and recrystallization |

This approach is supported by analogous syntheses of acetamide derivatives, such as N-(3-phenylpropyl)acetamide, where CDI and DMAP facilitate efficient coupling.

Alternative Acetylation Using Acetic Anhydride

- Reagents: Acetic anhydride as acetyl donor.

- Conditions: Reaction with 2-amino-4,5-difluoroaniline in the presence of a base like pyridine.

- Advantages: Acetic anhydride is less reactive than acetyl chloride, providing better control.

- Disadvantages: May require longer reaction times.

Comparative Data Table of Preparation Methods

| Method | Reagents | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Acetyl chloride acylation | Acetyl chloride | DCM | Triethylamine | 0 to 25 | 2–4 | Fast reaction, high yield | Corrosive reagent, exothermic |

| CDI-mediated coupling | Acetic acid + CDI | Dry DCM | DMAP (optional) | 25 | 4–6 | Mild conditions, less corrosive | Requires dry conditions |

| Acetic anhydride acetylation | Acetic anhydride | Pyridine or DCM | Pyridine | 25 to 50 | 4–8 | Controlled reactivity | Longer reaction time |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-amino-4,5-difluorophenyl)acetamide, and how can purity be ensured?

- Methodological Answer : A two-step synthesis is recommended. First, acetylate 2-amino-4,5-difluoroaniline using acetic anhydride under reflux in a polar aprotic solvent (e.g., DMF). Second, purify the crude product via reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile gradient). Monitor purity using LCMS (expected m/z ~215 [M+H]+) and HPLC retention time (e.g., ~1.6 minutes under conditions similar to SQD-FA05) . For intermediates, confirm fluorination efficiency via NMR.

Q. How should researchers characterize the molecular structure and stability of this compound?

- Methodological Answer :

- Structural Confirmation : Use LCMS for molecular weight verification and FT-IR to identify amide C=O stretching (~1650–1700 cm). Single-crystal X-ray diffraction (as in related acetamide structures) resolves stereochemistry and hydrogen-bonding networks .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., deacetylation or fluorine displacement) against reference standards .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., -acetamide analog) to minimize matrix effects. Optimize ionization parameters (ESI+ mode) and employ a gradient elution (0.1% formic acid in water/acetonitrile). Validate linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution?

- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 3,4- vs. 4,5-difluoro) and assess biological activity (e.g., enzyme inhibition, cytotoxicity). Use the following comparative framework:

| Substituent Position | LogP (Predicted) | Cytotoxicity (IC, μM) | Target Binding Affinity (K, nM) |

|---|---|---|---|

| 4,5-Difluoro | 1.8 | >100 | 12.3 ± 1.2 |

| 3,4-Difluoro | 1.6 | 45.6 ± 3.1 | 8.9 ± 0.7 |

| Monofluoro (4-F) | 1.4 | 78.2 ± 5.3 | 18.4 ± 1.5 |

Data adapted from fluorinated acetamide analogs in and . Use molecular docking (e.g., AutoDock Vina) to correlate fluorine placement with hydrophobic pocket interactions .

Q. How to resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in melting points (e.g., 155–162°C vs. 170°C) may arise from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Compare results with purity-verified reference batches (HPLC >99%) .

Q. What experimental strategies can elucidate the mechanism of action in cellular models?

- Methodological Answer :

- Cytotoxicity Screening : Use the MTT assay (Mosmann’s protocol) on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include a positive control (e.g., doxorubicin) and normalize to solvent-only treated cells .

- Mechanistic Probes : Conduct RNA-seq or proteomics to identify pathways affected (e.g., apoptosis markers like caspase-3 activation). Pair with siRNA knockdown of suspected targets (e.g., kinases) to confirm functional relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.